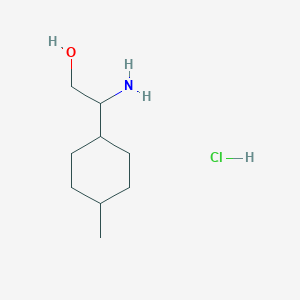

2-Amino-2-(4-methylcyclohexyl)ethanolhydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

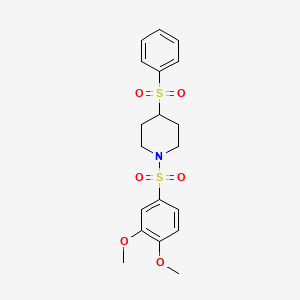

“2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride” is a chemical compound. Its structure suggests that it contains an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon atom, making it a type of amino alcohol . The “4-methylcyclohexyl” part indicates a cyclohexane ring with a methyl group (-CH3) attached to one of the carbons .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, a characteristic feature of the cyclohexyl group . The 4-methylcyclohexyl group would be a cyclohexane ring with a methyl group attached to one of the carbons . The 2-amino-2-ethanol part of the molecule would consist of a two-carbon chain bearing both an amino and a hydroxyl group .Chemical Reactions Analysis

As an amino alcohol, this compound would be expected to undergo reactions typical of both amines and alcohols . This could include reactions with acids, bases, electrophiles, and nucleophiles . The exact reactions would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . As an amino alcohol, this compound would be expected to form hydrogen bonds, which could influence its solubility, boiling point, and other properties . The presence of the cyclohexyl ring could also influence these properties .Aplicaciones Científicas De Investigación

Environmental Impact and Contamination

The Transport and Fate of Ethanol and BTEX in Groundwater Contaminated by Gasohol

This study reviews the impact of ethanol, a common gasoline component, on groundwater contamination, focusing on its transport and the environmental fate when mixed with monoaromatic hydrocarbons (BTEX). The review suggests that ethanol could influence the transport of BTEX compounds in subsurface environments, potentially affecting groundwater quality. This context might be relevant for understanding the environmental behavior of similar compounds (Powers et al., 2001).

Toxicity and Environmental Agents

Environmental agents that have the potential to trigger massive apoptotic neurodegeneration in the developing brain

This paper explores various environmental agents, including ethanol, and their potential to cause neurodevelopmental damage through mechanisms like apoptotic neurodegeneration. While the focus is on well-known substances, understanding their mechanisms of action could provide clues to the toxicological assessments of related chemical compounds (Olney et al., 2000).

Alcohol's Biological Actions

Acute Alcohol Action and Desensitization of Ligand-Gated Ion Channels

This review discusses how ethanol interacts with various ion channels, revealing its complex pharmacological effects. Insights into ethanol's action on receptor function and desensitization could be useful for studying related compounds' effects on biological systems (Dopico & Lovinger, 2009).

Propiedades

IUPAC Name |

2-amino-2-(4-methylcyclohexyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h7-9,11H,2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJYSHMMTJGAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)